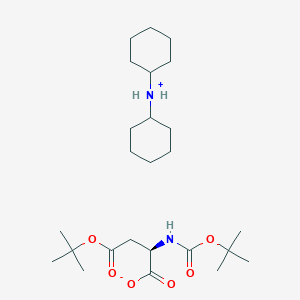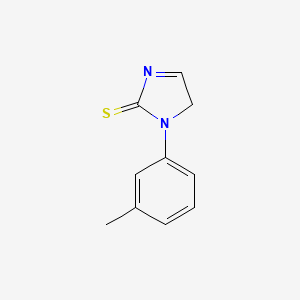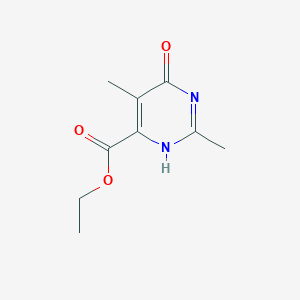
Boc-D-aspartic acid-beta-tert-butyl ester dicyclohexylammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-D-aspartic acid-beta-tert-butyl ester dicyclohexylammonium salt is a chemical compound with the molecular formula C13H23NO6·C12H23N and a molecular weight of 470.60 g/mol. It is commonly used in the field of proteomics research and peptide synthesis due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-aspartic acid-beta-tert-butyl ester dicyclohexylammonium salt typically involves the protection of the amino and carboxyl groups of aspartic acid. The process begins with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The carboxyl group is then esterified with tert-butyl alcohol. The final step involves the formation of the dicyclohexylammonium salt.
Industrial Production Methods
Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the product, with production scales ranging from kilograms to metric tons.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-D-aspartic acid-beta-tert-butyl ester dicyclohexylammonium salt undergoes various chemical reactions, including:
Substitution Reactions: The Boc and tert-butyl protecting groups can be selectively removed under acidic conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Reducing Agents: Sodium borohydride is used for the reduction of ester groups.
Major Products Formed
Deprotected Amino Acid: Removal of the Boc group yields D-aspartic acid-beta-tert-butyl ester.
Alcohol: Reduction of the ester group yields the corresponding alcohol.
Applications De Recherche Scientifique
Boc-D-aspartic acid-beta-tert-butyl ester dicyclohexylammonium salt is widely used in scientific research, particularly in:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: It serves as a building block for the synthesis of biologically active peptides.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is employed in the large-scale production of peptides for research and pharmaceutical applications
Mécanisme D'action
The mechanism of action of Boc-D-aspartic acid-beta-tert-butyl ester dicyclohexylammonium salt involves the protection and deprotection of amino and carboxyl groups in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the tert-butyl ester protects the carboxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-D-aspartic acid 4-tert-butyl ester: Similar in structure but uses a different protecting group (Fmoc) for the amino group.
N-Boc-L-aspartic acid 4-tert-butyl ester: Similar in structure but uses the L-isomer of aspartic acid.
Uniqueness
Boc-D-aspartic acid-beta-tert-butyl ester dicyclohexylammonium salt is unique due to its specific combination of protecting groups and its use of the D-isomer of aspartic acid. This combination provides stability and reactivity that are advantageous in peptide synthesis.
Propriétés
IUPAC Name |
dicyclohexylazanium;(2R)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO6.C12H23N/c1-12(2,3)19-9(15)7-8(10(16)17)14-11(18)20-13(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,7H2,1-6H3,(H,14,18)(H,16,17);11-13H,1-10H2/t8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYRDWOMNDCKEJ-DDWIOCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)[O-])NC(=O)OC(C)(C)C.C1CCC(CC1)[NH2+]C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C(=O)[O-])NC(=O)OC(C)(C)C.C1CCC(CC1)[NH2+]C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[[2-(1-Benzylpyrrolidine-2-carbonyl)azanidylphenyl]-phenylmethylidene]amino]acetate;nickel(2+)](/img/structure/B7881158.png)











